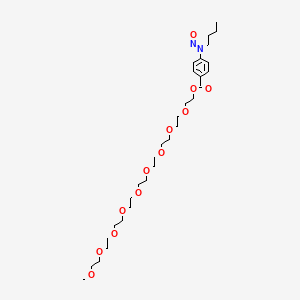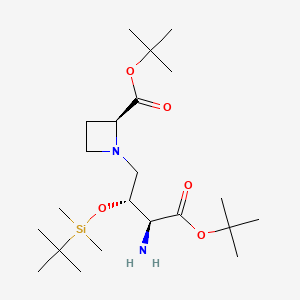
(S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate is a complex organic compound featuring multiple functional groups, including an azetidine ring, amino group, and various protecting groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate typically involves several steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions, often using reagents like ammonia or amines under controlled conditions.
Protection of Functional Groups: The tert-butyl and tert-butyldimethylsilyl groups are introduced to protect sensitive functional groups during subsequent reactions. This is usually done using tert-butyl chloride and tert-butyldimethylsilyl chloride in the presence of a base.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to handle large quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the protected amino group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azetidine derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential precursor for the synthesis of pharmaceutical compounds.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the development of new materials and chemical processes.
- Explored for its role in the production of high-value chemicals.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The protecting groups help in targeting specific sites without unwanted side reactions, ensuring the compound reaches its intended molecular targets.
Comparación Con Compuestos Similares
- tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate
- tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((trimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
Uniqueness:
- The presence of the tert-butyldimethylsilyl group provides unique steric and electronic properties, influencing the compound’s reactivity and stability.
- The specific configuration and protecting groups make it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C22H44N2O5Si |
|---|---|
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
tert-butyl (2S)-1-[(2R,3S)-3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C22H44N2O5Si/c1-20(2,3)27-18(25)15-12-13-24(15)14-16(29-30(10,11)22(7,8)9)17(23)19(26)28-21(4,5)6/h15-17H,12-14,23H2,1-11H3/t15-,16+,17-/m0/s1 |
Clave InChI |
XPHWAXKNEJCLTC-BBWFWOEESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CCN1C[C@H]([C@@H](C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


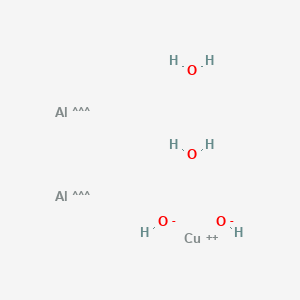

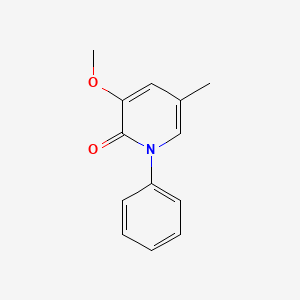
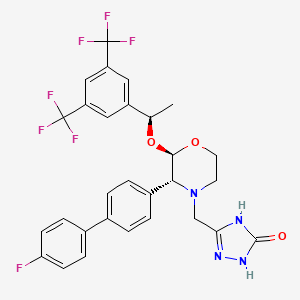
![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)
![Cyclohexylmethyl 7-((2R,4aR,5R,7aR)-2-(1,1-Difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl)heptanoate](/img/structure/B15354588.png)

![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)
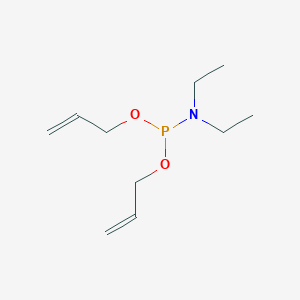
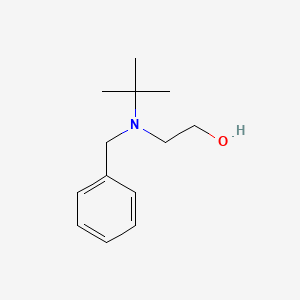
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
